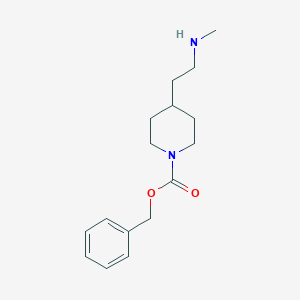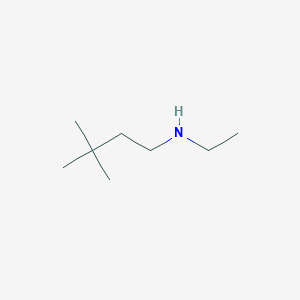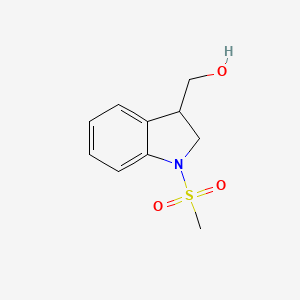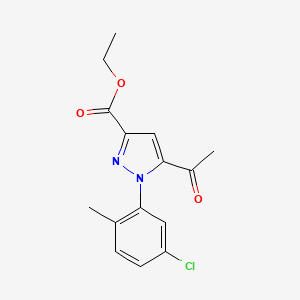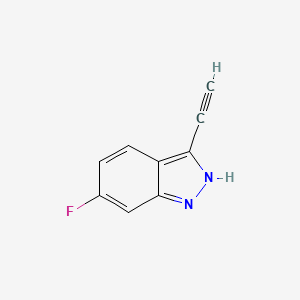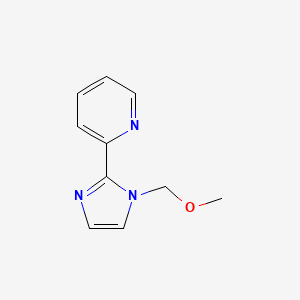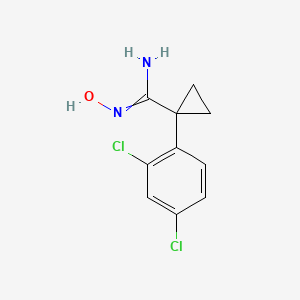![molecular formula C15H12N2O B13883083 5-[(Pyridin-2-yl)oxy]naphthalen-2-amine CAS No. 833474-23-0](/img/structure/B13883083.png)
5-[(Pyridin-2-yl)oxy]naphthalen-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(Pyridin-2-yl)oxy]naphthalen-2-amine is a chemical compound that features a naphthalene ring substituted with an amine group and a pyridine ring connected via an oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Pyridin-2-yl)oxy]naphthalen-2-amine typically involves the reaction of 2-naphthol with 2-chloropyridine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
5-[(Pyridin-2-yl)oxy]naphthalen-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine or naphthalene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine or naphthalene derivatives.
Applications De Recherche Scientifique
5-[(Pyridin-2-yl)oxy]naphthalen-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and catalysts
Mécanisme D'action
The mechanism of action of 5-[(Pyridin-2-yl)oxy]naphthalen-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anti-cancer properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Naphthalen-2-yl)pyridin-2-amine: Similar structure but lacks the oxygen linkage.
2-(Naphthalen-2-yl)pyrimidine: Contains a pyrimidine ring instead of a pyridine ring.
Naphthalen-2-yl carbamates: Different functional group but similar naphthalene core
Uniqueness
5-[(Pyridin-2-yl)oxy]naphthalen-2-amine is unique due to its specific structural features, such as the oxygen linkage between the pyridine and naphthalene rings. This unique structure can impart distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
833474-23-0 |
|---|---|
Formule moléculaire |
C15H12N2O |
Poids moléculaire |
236.27 g/mol |
Nom IUPAC |
5-pyridin-2-yloxynaphthalen-2-amine |
InChI |
InChI=1S/C15H12N2O/c16-12-7-8-13-11(10-12)4-3-5-14(13)18-15-6-1-2-9-17-15/h1-10H,16H2 |
Clé InChI |
NDVSQNPANDHJQN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)OC2=CC=CC3=C2C=CC(=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


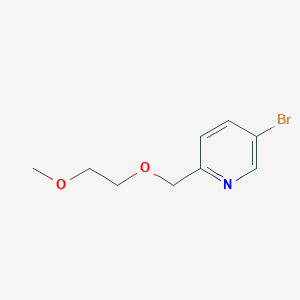
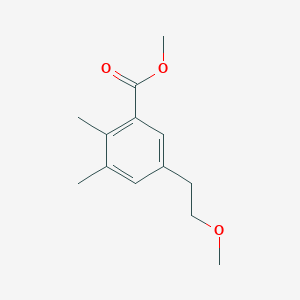
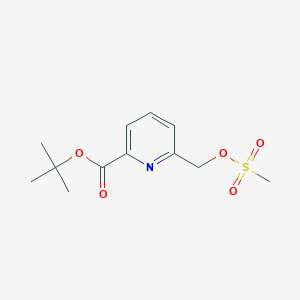
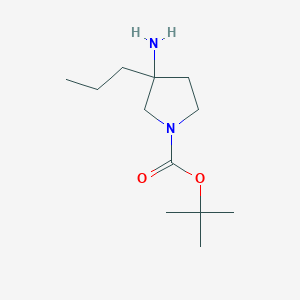
![4-[2-(4-Methylimidazol-1-yl)ethyl]piperidine](/img/structure/B13883012.png)
![2-(4-Chlorophenyl)-oxazolo[5,4-b]pyridine](/img/structure/B13883019.png)
![[4-(5-Chloromethyl-isoxazol-3-yl)-phenyl]-dimethyl-amine](/img/structure/B13883020.png)
